molecular formula C18H16N6O4S3 B2629693 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687567-94-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2629693
CAS No.: 687567-94-8
M. Wt: 476.54
InChI Key: ZLEWAFCTGGQZDL-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16N6O4S3 and its molecular weight is 476.54. The purity is usually 95%.
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Scientific Research Applications

  • Insecticidal Properties:

    • Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety for use as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
  • Antibacterial and Antifungal Activities:

    • Tang et al. (2019) reported that benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety showed significant antibacterial and antifungal activities (Tang et al., 2019).
  • Anticancer Potential:

    • Çevik et al. (2020) explored the synthesis of thiadiazole derivatives for potential anticancer activities, demonstrating promising cytotoxic activity against MCF7 and A549 cancer cell lines (Çevik et al., 2020).
  • Anticonvulsant Research:

    • Sych et al. (2018) synthesized a derivative of 1,3,4-thiadiazole with demonstrated high anticonvulsive activity, suggesting its potential use in anticonvulsant research (Sych et al., 2018).
  • Glutaminase Inhibition for Therapeutic Applications:

    • Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, a derivative of 1,3,4-thiadiazole, for glutaminase inhibition, which has implications in cancer treatment (Shukla et al., 2012).
  • Antioxidant Properties:

    • Al-Khazragie et al. (2022) synthesized derivatives of 1,3,4-thiadiazole and evaluated their antioxidant properties, showing potential for use in antioxidative therapies (Al-Khazragie et al., 2022).
  • Anti-inflammatory and Analgesic Applications:

    • Shkair et al. (2016) designed and synthesized novel 1,3,4-thiadiazoles, evaluating their anti-inflammatory and analgesic potential (Shkair et al., 2016).
  • Antimicrobial Effects Against Candida Species:

    • Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds, including a thiadiazole derivative, demonstrating potent antifungal activity against Candida species (Çavușoğlu et al., 2018).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4S3/c1-2-14-21-22-17(31-14)20-13(25)9-30-18-19-12-7-8-29-15(12)16(26)23(18)10-3-5-11(6-4-10)24(27)28/h3-6H,2,7-9H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEWAFCTGGQZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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